molecular formula C10H7BrN2O B2855280 2-Bromo-5-phenoxypyrazine CAS No. 1189704-56-0

2-Bromo-5-phenoxypyrazine

Cat. No.: B2855280
CAS No.: 1189704-56-0
M. Wt: 251.083
InChI Key: APZCCTWVBMVYJN-UHFFFAOYSA-N
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Description

2-Bromo-5-phenoxypyrazine is a heterocyclic organic compound with the molecular formula C10H7BrN2O. It is a derivative of pyrazine, substituted with a bromine atom at the second position and a phenoxy group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-phenoxypyrazine typically involves the bromination of 5-phenoxypyrazine. One common method is the reaction of 5-phenoxypyrazine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-phenoxypyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-5-phenoxypyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and phenoxy group can influence the compound’s binding affinity and specificity towards these targets. The pyrazine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-phenoxypyrazine is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties.

Biological Activity

2-Bromo-5-phenoxypyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological properties, including its cytotoxicity, mechanism of action, and potential therapeutic applications, based on available research findings.

  • Molecular Formula : C10H7BrN2O
  • Molecular Weight : 251.08 g/mol
  • CAS Number : 46738199

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on different biological pathways. Below are key findings from recent research:

Cytotoxicity Studies

  • Cytotoxic Effects : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it demonstrated an IC50 value of approximately 1.26 μg/mL against the NCI-H292 human lung carcinoma cell line, indicating potent anticancer activity .
  • Mechanism of Action : The compound induces apoptosis in cancer cells, characterized by phosphatidylserine externalization and mitochondrial depolarization. Flow cytometry analyses confirmed DNA fragmentation and morphological changes consistent with apoptosis in treated cells .
  • Selectivity : Notably, the compound displayed selective toxicity towards cancer cells while being non-cytotoxic to normal peripheral blood mononuclear cells (PBMC), suggesting a favorable therapeutic index .

Table 1: Summary of Biological Activities of this compound

Study Cell Line IC50 (μg/mL) Mechanism Notes
NCI-H292 (Lung)1.26Apoptosis inductionSelective for cancer cells
Various Tumor LinesVariableCell cycle arrestFurther studies needed for detailed profiling

Pharmacological Implications

The promising results from cytotoxicity studies indicate that this compound could serve as a lead compound for developing new anticancer therapies. Its ability to selectively target cancer cells while sparing normal cells is particularly noteworthy for minimizing side effects commonly associated with traditional chemotherapeutics.

Future Directions

Further research is warranted to explore:

  • In Vivo Efficacy : Studies assessing the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Insights : Detailed investigations into the molecular pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Modifications to enhance potency and selectivity.

Properties

IUPAC Name

2-bromo-5-phenoxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-6-13-10(7-12-9)14-8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZCCTWVBMVYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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